- Preparation method of Accelerator TBBS from Accelerator M tert-butyl ammonium salt by oxidizing with hydrogen peroxide, China, , ,

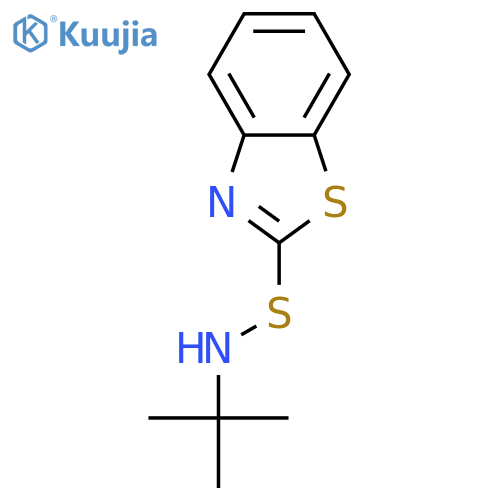

Cas no 95-31-8 (S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine)

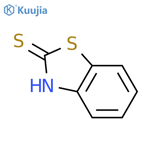

95-31-8 structure

상품 이름:S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine 화학적 및 물리적 성질

이름 및 식별자

-

- S-(Benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine

- TBBS

- n-tert-butyl-2-benzothiazolesulphenamide

- accelerator ns

- 2-(tert-butylaminothio)benzothiazole

- n-tertiarybutyl-2-benzothiazole sulfennamide

- 2-[(tert-butylamino)sulfanyl]-1,3-benzothiazole

- 2-benzothiazolesulfenamide, n-tert-butyl-

- accel bns

- accelerator(ns)

- akrochem bbts

- bbts

- benzothiazolesulfenamide, n-(1,1-dimethylethyl)-

- benzothiazolyl-2-tert-butylsulfenamide

- butyl 2-benzothiazole sulfenamide

- butylbenzothiazole sulfenamide

- conacns,(dupont)

- delac ns

- n-(1,1-dimethylethyl)-2-benzothiazolesulfenamid

- n-(1,1-dimethylethyl)-2-benzothiazolesulfenamide

- n-(1,1-dimethylethyl)-benzothiazolesulfenamid

- n-(1,1-dimethylethyl)benzothiazolesulfenamide

- n-t-butyl-2-benzothioazole sulfenamide

- Accelerator BBTS

- N-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropan-2-amine

- N-t-Butyl-2-benzothiazolesulfenamide

- N-TERT-BUTYL-2-BENZOTHIAZOLESULFENAMIDE

- S-(Benzo[d]thiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine

- TBBS(NS)

- N-tert-Butylbenzothiazole-2-sulphenamide

- NTBBTS

- Nocceler NS

- Santocure NS

- Vulkacit NZ

- Pennac Tbbs

- Vanax NS

- 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)-

- N-tert-Butyl-2-benzothiazylsulfenamide

- N-t-Butylbenzothiazylsulfenamide

- N-tert-Butyl-2

- 2-Benzothiazolesulfenamide, N-tert-butyl- (6CI, 7CI, 8CI)

- N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide (ACI)

- 2-[[(1,1-Dimethylethyl)amino]thio]benzothiazole

- Antioxidant NS

- Cure NS

- Luvomaxx TBBS

- n-tert-Butyl-2-benzothaiazole sulfonamide

- N-tert-Butyl-2-benzothiazolylsulfenamide

- N-tert-Butyl-2-benzothiazolylsulphenamide

- N-tert-Butylbenzothiazolesulfenamide

- Nocceler NS-F

- Nocceler NS-G

- Nocceler NS-P

- NS

- NS 80

- NS 80 (vulcanization accelerator)

- NS-F

- NS-P

- NSC 84176

- NSG

- NSG (heterocycle)

- Perkacit TBBS

- Rhenogran TBBS 80

- Rubenamid T/Gr

- SA-TB

- Sanceler NS

- Sanceler NS-F

- Sanceler NS-G

- Sanceler NS-P

- Santocure BBTS

- Santocure TBBS

- Soxinol NS

- Sulfenamide T

- Sulfenamide TBBS

- TBBS 80

- Vanax NS Rodform

- Vulkacit NZ/C

- Vulkacit NZ/EG-C

- N-tert-butyl-2-(4-piperidyloxy)acetamide

- N-tert-Butyl-2-benzothiazolesulfenamid

- N-TERT- BUTYL-2-BENZOTHIAZOLE SULFENAMIDE

- EINECS 202-409-1

- NS-P; NSC 84176; NSG; Nocceler NS-P; Perkacit TBBS

- SR-01000408154-1

- S-(benzo[d]thiazol-2-yl)-N-tert-butylthiohydroxylamine

- W-100166

- DTXSID7026572

- SR-01000408154

- HSDB 5288

- NS00009355

- N-t-Butyl-2-benzothiazole-sulfenamide

- WLN: T56 BN DSJ CSMX1&1&1

- BRN 0158370

- D70664

- N-tert-Butyl-2-benzothiazosulfenamide

- 2-Benzothiazolesulfenamide,1-dimethylethyl)-

- NSC-84176

- 1ST001865-1000

- n-tert-butyl-2-benzothiazole sulfenamide

- Q27292283

- 95-31-8

- CHEMBL3182037

- NCGC00258449-01

- Vulkacit NZ/EG

- C11H14N2S2

- N-t-Butyl-O-benzothiazole-2-sulfenamide

- n-t-butyl-2-benzothiazole sulfenamide

- Vanax TBSI

- NCGC00248869-01

- (1,3-benzothiazol-2-ylsulfanyl)(tert-butyl)amine

- BUTYL-2-BENZOTHIAZOLE SULFENAMIDE, N-TERT-

- DB-057575

- (13-BENZOTHIAZOL-2-YLSULFANYL)(TERT-BUTYL)AMINE

- Tox21_200895

- N-tert-Butyl-2-benzothiazolyl sulfenamide

- MFCD00022873

- N-(1,3-benzothiazol-2-ylthio)-2-methylpropan-2-amine

- AKOS000520589

- NSC84176

- EC 202-409-1

- UNII-W468IFJ99C

- DTXCID506572

- SCHEMBL80374

- 2-[(tert-Butylamino)sulfanyl]-1,3-benzothiazole #

- HMS1675L02

- 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE [HSDB]

- CAS-95-31-8

- AS-15571

- AG-690/12868295

- Santocure NS vulcanization accelerator

- 1ST001865

- STK771202

- EU-0002407

- W468IFJ99C

- S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine

-

- MDL: MFCD00022873

- 인치: 1S/C11H14N2S2/c1-11(2,3)13-15-10-12-8-6-4-5-7-9(8)14-10/h4-7,13H,1-3H3

- InChIKey: IUJLOAKJZQBENM-UHFFFAOYSA-N

- 미소: N1C2C(=CC=CC=2)SC=1SNC(C)(C)C

- BRN: 158370

계산된 속성

- 정밀분자량: 238.06000

- 동위원소 질량: 238.06

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 4

- 중원자 수량: 15

- 회전 가능한 화학 키 수량: 3

- 복잡도: 215

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 소수점 매개변수 계산 참조값(XlogP): 3.4

- 토폴로지 분자 극성 표면적: 78.5

실험적 성질

- 색과 성상: 공산품은 옅은 황색이나 황갈색 가루이다.

- 밀도: 1.29

- 융해점: 105 ºC

- 비등점: 344.1ºC at 760 mmHg

- 플래시 포인트: 165°C

- 굴절률: 1.5500 (estimate)

- PSA: 78.46000

- LogP: 4.08240

- 용해성: 벤젠, 디클로로메탄, 사염화탄소, 에틸산에스테르, 아세톤, 에탄올에 녹고 휘발유에 녹으며 물, 희산, 희알칼리 용액에 녹지 않는다.

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine 보안 정보

- 신호어:Warning

- 피해 선언: H315; H319; H335

- 경고성 성명: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 위험물 운송번호:3077

- 위험 범주 코드: R43: 피부 접촉은 알레르기 반응을 일으킨다.R53: 수생 환경에 장기적으로 유해한 영향을 미칩니다.

- 보안 지침: S36-S45-S61

- RTECS 번호:DL6200000

- TSCA:Yes

- 보안 용어:9

- 저장 조건:Store at room temperature

- 포장 등급:III

- 위험 용어:R43; R53

- 위험 등급:9

- 패키지 그룹:III

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | PLAS-AC-003S-1mL |

Accelerator BBTS,1000 μg/mL in Hexane:Acetone (90:10) |

95-31-8 | 1000 μg/mL in Hexane:Acetone (90:10) | 1mL |

¥ 278 | 2021-07-07 | |

| abcr | AB179668-100 g |

N-tert-Butyl-2-benzothiazolesulfenamide, 97%; . |

95-31-8 | 97% | 100 g |

€77.40 | 2023-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N56220-100g |

N-tert-Butyl-2-benzothiazolesulfenamide |

95-31-8 | 100g |

¥46.0 | 2021-09-04 | ||

| Ambeed | A555197-100g |

N-tert-Butyl-2-benzothiazolesulfenamide |

95-31-8 | 97% | 100g |

$16.0 | 2025-02-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-279799B-250 g |

N-tert-Butyl-2-benzothiazolesulfenamide, |

95-31-8 | 250g |

¥1,083.00 | 2023-07-10 | ||

| Ambeed | A555197-1kg |

N-tert-Butyl-2-benzothiazolesulfenamide |

95-31-8 | 97% | 1kg |

$100.0 | 2025-02-20 | |

| Ambeed | A555197-25g |

N-tert-Butyl-2-benzothiazolesulfenamide |

95-31-8 | 97% | 25g |

$7.0 | 2024-07-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N830235-2.5kg |

N-tert-Butyl-2-benzothiazolesulfenamide |

95-31-8 | 98% | 2.5kg |

1,950.00 | 2021-05-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N305028-500g |

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine |

95-31-8 | 98% | 500g |

¥109.90 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B811A-500g |

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine |

95-31-8 | 98% | 500g |

¥296.0 | 2022-05-30 |

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine 합성 방법

합성 방법 1

합성 방법 2

합성 방법 3

합성 방법 4

합성 방법 5

합성 방법 6

합성 방법 7

합성 방법 8

합성 방법 9

합성 방법 10

반응 조건

1.1 Reagents: Sodium hypochlorite Solvents: Toluene ; 2 s, 35 °C

참조

- Process for preparation of N-tert-butyl-2-benzothiazole sulfenamide, China, , ,

합성 방법 11

합성 방법 12

합성 방법 13

합성 방법 14

합성 방법 15

합성 방법 16

합성 방법 17

합성 방법 18

합성 방법 19

합성 방법 20

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine Raw materials

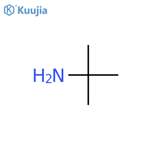

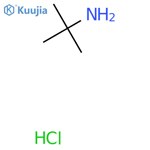

- 2-Amino-2-methylpropane Hydrochloride

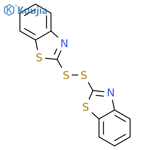

- 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole

- 1,3-benzothiazole-2-thiol

- 2-methylpropan-2-amine

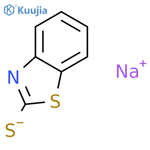

- Sodium 2-mercaptobenzothiazole

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine Preparation Products

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine 관련 문헌

-

1. XC.—The vapour pressures, molecular volumes, and critical constants of ten of the lower estersSydney Young,G. L. Thomas J. Chem. Soc. Trans. 1893 63 1191

-

Paramita Kar,Rituparna Biswas,Michael G. B. Drew,Yumi Ida,Takayuki Ishida,Ashutosh Ghosh Dalton Trans. 2011 40 3295

-

Minh Tho Nguyen,Bulat Gabidullin,Georgii I. Nikonov Dalton Trans. 2018 47 17011

-

Yishuo Guo,Jun Liu,Yonglai Lu,Dong Dong,Wenfang Wang,Liqun Zhang RSC Adv. 2018 8 14401

-

Lefan Li,Pengfei Zhao,Yongyue Luo,Heping Yu,Jinlong Tao,Dongning He,Wei Gong,Dejun Li,Zhifen Wang,Zheng Peng RSC Adv. 2017 7 1093

95-31-8 (S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine) 관련 제품

- 2228460-19-1(1-(3-bromo-4-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 327073-18-7(N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenoxyacetamide)

- 2679811-86-8((2R)-4-phenyl-2-(trifluoroacetamido)butanoic acid)

- 76670-20-7(5,6,7,8-tetrahydroquinolin-8-ylmethanol)

- 2138040-41-0(8-methyl-2-propylimidazo1,2-apyridine-3-sulfonyl fluoride)

- 1806009-90-4(Methyl 6-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate)

- 533869-88-4(4-cyclohexyl(methyl)sulfamoyl-N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

- 57644-67-4(1H-2-BENZAZEPINE, 2,3,4,5-TETRAHYDRO-7-METHOXY-, HYDROCHLORIDE)

- 2639377-92-5(Cyclohexanebutanoic acid, α-[[(1S)-1-carboxyethyl]amino]-, (αS)-)

- 1500446-88-7(2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:95-31-8)N-tert-Butyl-2-benzothiazolesulfenamide

순결:99.9%

재다:200kg

가격 ($):문의